Lower Lipophilicity (LogP) Compared to 2,3-Dichloro-5-(trifluoromethyl)pyridine
3,6-Difluoro-2-(trifluoromethyl)pyridine exhibits a calculated LogP value of 2.38, which is significantly lower than that of the structurally related 2,3-dichloro-5-(trifluoromethyl)pyridine (LogP ≈ 3.3–3.4) . The lower lipophilicity of the target compound may offer advantages in optimizing the balance between membrane permeability and aqueous solubility in drug candidates, potentially reducing non-specific binding and improving oral bioavailability compared to more lipophilic alternatives [1]. This 1 LogP unit difference (approximately a 10-fold reduction in lipophilicity) is quantifiable and meaningful for medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 |
| Comparator Or Baseline | 2,3-Dichloro-5-(trifluoromethyl)pyridine: LogP ≈ 3.3–3.4 (range from multiple sources) |
| Quantified Difference | Approximately 1 LogP unit lower (10× less lipophilic) |
| Conditions | Calculated XLogP3 values from vendor and database sources |
Why This Matters
Lipophilicity is a critical determinant of ADME properties; a 1-unit difference can significantly impact solubility and non-specific protein binding, making the target compound preferable for lead optimization where lower LogP is desired.
- [1] Various sources for 2,3-Dichloro-5-(trifluoromethyl)pyridine LogP: SIELC (LogP 2.98), ChemSrc (LogP 3.40720), ChemWhat (LogP 3.35). View Source
